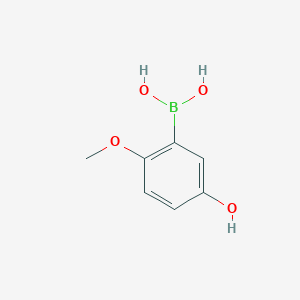

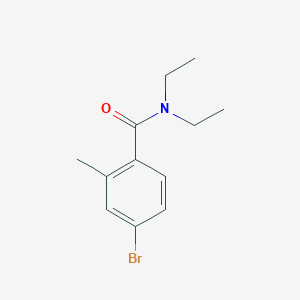

4-bromo-N,N-diethyl-2-methylbenzamide

Descripción general

Descripción

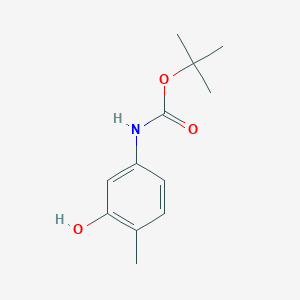

4-bromo-N,N-diethyl-2-methylbenzamide is a chemical compound with the CAS Number: 682778-12-7 . It has a molecular weight of 270.17 .

Molecular Structure Analysis

The InChI code for 4-bromo-N,N-diethyl-2-methylbenzamide is1S/C12H16BrNO/c1-4-14(5-2)12(15)11-7-6-10(13)8-9(11)3/h6-8H,4-5H2,1-3H3 . The average mass is 228.086 Da and the monoisotopic mass is 226.994568 Da . Physical And Chemical Properties Analysis

4-bromo-N,N-diethyl-2-methylbenzamide is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Narwedine-type Enones : Research by Kametani et al. (1972) demonstrated the photochemical cyclisation of derivatives of benzamide to synthesize narwedine-type enones, highlighting a synthetic application in the creation of complex heterocyclic compounds Kametani et al., 1972.

Tracer for Malignant Melanoma Detection : Brandau et al. (1993) synthesized N-(2-diethylaminoethyl)-4-[123I]iodobenzamide using a bromo compound for detecting malignant melanoma, showcasing its potential in medical diagnostics Brandau et al., 1993.

Antipsychotic Metabolites Synthesis : Gawell et al. (1989) described the synthesis of metabolites of the antipsychotic benzamide remoxipride, indicating the relevance in studying drug metabolism and pharmacokinetics Gawell et al., 1989.

Modification in Total Synthesis of Galanthamine : Another study by Kametani et al. (1969) presented a modified total synthesis of galanthamine, a compound of interest for its acetylcholinesterase inhibiting activity, through phenol oxidation of a related benzamide derivative Kametani et al., 1969.

Palladium-Catalysed Arylation of Heteroarenes : Research by Chen et al. (2013) explored the palladium-catalysed direct arylation of heteroarene C-H bonds by bromobenzamides, indicating applications in the synthesis of complex organic molecules Chen et al., 2013.

Potential Medical and Material Applications

Inhibition of Cholinesterases : Corbel et al. (2009) discovered that DEET (N,N-Diethyl-3-methylbenzamide), a compound structurally related to 4-bromo-N,N-diethyl-2-methylbenzamide, inhibits cholinesterase activity in both insect and mammalian nervous systems, raising concerns over its safety and mechanism of toxicity Corbel et al., 2009.

Rotational and Translational Diffusion Studies : Sangoro et al. (2011) investigated the diffusion properties of DEET, contributing to understanding the physical behaviors of similar compounds in glass-forming contexts, which might be relevant for material sciences Sangoro et al., 2011.

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . It’s recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if contact occurs .

Propiedades

IUPAC Name |

4-bromo-N,N-diethyl-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-4-14(5-2)12(15)11-7-6-10(13)8-9(11)3/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXICWGHOUCQKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N,N-diethyl-2-methylbenzamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B1437230.png)

![5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1437235.png)

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide](/img/structure/B1437243.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride](/img/structure/B1437246.png)